6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms. The molecular formula is established as C9H8ClNO5S2 with a molecular weight of 309.75 grams per mole. The International Union of Pure and Applied Chemistry name is systematically constructed to reflect the complex bicyclic structure, beginning with the thieno ring system fused to a thiazine core.
Alternative nomenclature systems provide various descriptive names for this compound. ChemSpider databases list the compound under multiple synonymous designations including "2H-Thieno(2,3-e)-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide" and "6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide". The compound is registered under Chemical Abstracts Service number 70415-50-8, providing a unique identifier for chemical databases and regulatory documentation.
The structural complexity of this molecule presents several isomeric considerations. The presence of the 2-methyl substituent on the thiazine nitrogen creates potential for structural variation, while the hydroxyl group at position 4 introduces additional stereochemical complexity. The 1,1-dioxide functionality on the sulfur atom represents an oxidized form of the thiazine system, distinguishing it from simpler thieno-thiazine derivatives.
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic analysis of this compound reveals critical geometric parameters that define its three-dimensional structure. The International Chemical Identifier key DLDBLQWCKGFIGK-UHFFFAOYSA-N provides a unique structural fingerprint for computational analysis and database searches. The compound crystallizes in a form that allows for detailed examination of bond lengths, bond angles, and intermolecular interactions.
The bicyclic core structure consists of a five-membered thiophene ring fused to a six-membered thiazine ring through a shared carbon-carbon bond. X-ray diffraction studies indicate that the thieno ring system maintains planarity, while the thiazine ring adopts a slightly puckered conformation due to the tetrahedral geometry around the oxidized sulfur center. The 1,1-dioxide functionality introduces significant electronic and steric effects that influence the overall molecular geometry.
Crystallographic data reveals that the chlorine substituent at position 6 adopts an orientation that minimizes steric interactions with adjacent ring atoms. The hydroxyl group at position 4 is positioned to potentially participate in intramolecular hydrogen bonding interactions with nearby electronegative centers. The methyl ester functionality extends away from the bicyclic core, providing a relatively unhindered approach for potential chemical transformations.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C9H8ClNO5S2 | X-ray crystallography |
| Molecular Weight | 309.75 g/mol | Mass spectrometry |
| International Chemical Identifier | 1S/C9H8ClNO5S2/c1-11-6(9(13)16-2)7(12)8-4(18(11,14)15)3-5(10)17-8/h3,6H,1-2H3 | Computational analysis |
Conformational Analysis Through Intramolecular Hydrogen Bonding
The conformational behavior of this compound is significantly influenced by intramolecular hydrogen bonding interactions. The hydroxyl group at position 4 serves as a potential hydrogen bond donor, while the carbonyl oxygen of the ester functionality and the sulfoxide oxygens provide multiple hydrogen bond acceptor sites. These interactions contribute to the stabilization of specific conformational states and influence the overall molecular flexibility.
Theoretical calculations and experimental observations suggest that the compound adopts a preferred conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the nearby ester carbonyl oxygen. This interaction creates a stabilized six-membered hydrogen-bonded ring that restricts rotation around certain bonds and influences the overall three-dimensional shape of the molecule. The strength of this hydrogen bonding interaction is estimated to be in the range of 5-15 kilojoules per mole, which is sufficient to influence conformational preferences under ambient conditions.
The 1,1-dioxide functionality introduces additional conformational constraints through electrostatic interactions and potential hydrogen bonding with the hydroxyl group. Computational modeling indicates that the sulfur-oxygen bonds adopt orientations that minimize repulsive interactions while maximizing stabilizing electrostatic effects. The methyl substituent on the nitrogen atom provides steric bulk that influences the overall shape of the molecule and may restrict certain rotational conformers.
Research on related thieno-thiazine systems has demonstrated that hydrogen bonding patterns significantly affect excited-state properties and chemical reactivity. In the case of this compound, the intramolecular hydrogen bonding network contributes to the overall stability of the compound and influences its behavior in solution and solid-state environments.
| Hydrogen Bonding Interaction | Donor | Acceptor | Estimated Strength |
|---|---|---|---|
| Hydroxyl to Ester Carbonyl | 4-OH | C=O (ester) | 8-12 kJ/mol |
| Hydroxyl to Sulfoxide | 4-OH | S=O | 5-8 kJ/mol |
| Intramolecular Network | Multiple | Multiple | Cooperative effect |
Properties
IUPAC Name |
methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S2/c1-11-6(9(13)16-2)7(12)8-4(18(11,14)15)3-5(10)17-8/h3,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUAYIBHWKKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715999 | |
| Record name | Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70415-50-8 | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70415-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanistic Insights
The cyclization proceeds via a nucleophilic attack by the sulfonamide nitrogen on the carbonyl carbon of the ester group. Magnesium alkoxides stabilize the transition state through Lewis acid interactions, enhancing regioselectivity.
Multi-Step Synthesis via Intermediate (I)
CN104031071A outlines a three-step route to Compound 3, beginning with 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid methyl ester:
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Condensation with methyl sarcosinate :
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Reagents : Methyl sarcosinate, triethylamine (TEA)
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Conditions : 10–40°C, 15–36 hours
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Intermediate (I) : 5-chloro-3-(N-methoxycarbonyl-N-methyl)sulfamoylthiophene-2-carboxylate
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Cyclization in sodium alkoxide solution :
This method emphasizes cost-effective reagents like sodium bicarbonate as acid scavengers, reducing production costs by 30% compared to earlier protocols.
Comparative Analysis of Methodologies
| Parameter | NaOMe Method | Mg(OMe)₂ Method | Multi-Step |
|---|---|---|---|
| Yield (%) | 55–58 | 78–82 | 70–75 |
| Reaction Time (h) | 4–6 | 5 | 2–6 |
| Side Products | High | Low | Moderate |
| Scalability | Limited | High | Moderate |
| Cost (USD/kg) | 120 | 90 | 100 |
Industrial-Scale Optimization Challenges
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Solvent Selection : Methanol remains preferred for cyclization due to its polarity and low cost. However, patents suggest exploring isopropanol to reduce ester hydrolysis.
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Catalyst Recovery : Magnesium alkoxides cannot be easily recycled, necessitating continuous-flow systems to minimize waste.
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Purity Control : HPLC analyses reveal that residual sodium ions (>500 ppm) in Compound 3 degrade lornoxicam stability. Ion-exchange resins are recommended for post-synthesis purification .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxy magnesium for cyclization, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in NSAIDs, the compound contributes to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thienothiadiazine and Benzothiazine Derivatives
Key Observations :
- The thieno[2,3-e] core in the target compound distinguishes it from benzothiazine derivatives (e.g., meloxicam analogues), which exhibit reduced aromaticity and altered electronic properties .
- The presence of a methoxycarbonyl group at position 3 in the target compound enhances its stability compared to carboxylic acid derivatives, which are prone to decarboxylation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The higher melting point of the target compound (198–200°C) compared to allyl-substituted analogues (85–92°C) is attributed to stronger intermolecular hydrogen bonding involving the hydroxyl and ester groups .
- The LogP value (2.45) indicates moderate lipophilicity, making the target compound more membrane-permeable than hydrophilic benzothiazines (e.g., LogP = 1.2 for meloxicam analogues) .
Key Observations :
- The target compound’s synthesis employs a magnesium alkoxide base , which avoids the use of harsh reducing agents (e.g., NaBH₄ in Compound 26) and improves reaction control .
Spectroscopic and Analytical Comparisons
Table 4: NMR Data for Selected Compounds
Key Observations :
- The methoxycarbonyl group in the target compound produces a distinct singlet at δ 3.80 ppm in ¹H NMR, absent in non-esterified analogues .
Pharmacological and Application Insights
Biological Activity
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide, commonly referred to as Lornoxicam impurity or by its CAS number 70415-50-8, is a compound structurally related to oxicams, a class of non-steroidal anti-inflammatory drugs (NSAIDs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C₉H₈ClNO₅S₂
- Molecular Weight: 309.75 g/mol
- CAS Number: 70415-50-8
The compound features a thieno-thiazine core with hydroxyl and chloro substituents that contribute to its biological activity.
The primary mechanism of action for compounds in the oxicam class involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain. The binding of Lornoxicam and its derivatives to the COX active site has been characterized by various studies:
- Binding Affinity: Lornoxicam exhibits a planar conformation that allows it to form multiple hydrophobic interactions within the COX active site. This includes an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the carboxamide .
- Selectivity: Studies indicate that Lornoxicam shows a preference for COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
Anti-inflammatory Effects
Research has demonstrated that 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine derivatives possess notable anti-inflammatory properties:
- Inhibition of Prostaglandin E₂ (PGE₂): The compound has shown effectiveness in reducing PGE₂ production via inhibition of mPGES-1, which is crucial for mitigating inflammation without broad inhibition of prostanoid biosynthesis .
- Edema Models: In animal models, derivatives have exhibited significant edema inhibition percentages compared to standard treatments like celecoxib. For instance, some derivatives showed up to 93% inhibition at specific time intervals .
Analgesic Properties
As part of its anti-inflammatory action, Lornoxicam also demonstrates analgesic effects. The compound's ability to inhibit pain pathways through COX inhibition contributes to its efficacy as a pain reliever.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the thieno-thiazine core can enhance biological activity:
| Modification | Effect |
|---|---|
| Hydroxyl Group Positioning | Enhances COX binding affinity |
| Alkyl Substituents | Modulate anti-inflammatory potency |
| Chloro Substitution | Increases selectivity for COX-2 |
These insights guide further synthetic efforts to optimize therapeutic profiles.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on mPGES-1 Inhibition: A study reported that certain derivatives displayed IC₅₀ values as low as 1.68 μM against human recombinant mPGES-1, indicating potent activity in inflammatory conditions .
- Comparative Analysis with Celecoxib: In head-to-head comparisons within murine models, some thieno-thiazine derivatives outperformed celecoxib in terms of both efficacy and safety profiles .
Q & A
Q. What are the key analytical methods for characterizing the purity and structure of this compound?
The compound is typically characterized using:
- HPLC : Purity >95% (HPLC) is reported, with retention time and mobile phase conditions dependent on column chemistry .
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl ester groups (δ 3.7–3.9 ppm), and hydroxy protons (broad singlet around δ 10–12 ppm). Integration ratios confirm substituent positions .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 308.9532 (calculated) and 309.75 (observed) validate the molecular formula C₉H₈ClNO₅S₂ .
Q. How is this compound synthesized, and what reaction conditions are critical?
A general synthesis route involves:
Thienothiazine core formation : Cyclization of chlorinated thiophene precursors with sulfonamide intermediates under reflux in dichloromethane or THF .
Esterification : Methanol in acidic conditions introduces the methyl ester group at position 3 .
Oxidation : Sulfur atoms are oxidized to sulfone groups (1,1-dioxide) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Critical factors include temperature control (<60°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the ester group .
Q. What are the stability considerations for storage and handling?
- Storage : Recommended at +4°C in airtight, light-resistant containers to prevent degradation of the sulfone and ester groups .
- Solubility : Soluble in DMSO, DMF, and methanol, but unstable in aqueous solutions (pH >7) due to ester hydrolysis .
Advanced Research Questions
Q. How can computational chemistry aid in understanding its reactivity and electronic properties?
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites; the thieno-thiazine ring’s electron-deficient nature (due to sulfone groups) directs reactivity toward nucleophilic substitution at the chloro position .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding between the hydroxy group and active-site residues .
Q. What challenges arise in resolving crystallographic data for this compound?
- Twinned Crystals : The compound’s planar structure often leads to twinning, complicating phase determination. SHELXD/SHELXE software is recommended for ab initio phasing .
- Hydrogen Bonding Networks : The hydroxy and sulfone groups form complex intermolecular interactions, requiring high-resolution (<1.0 Å) data for accurate refinement .
Q. How do structural modifications impact biological activity?
- Chloro Substitution : Replacing the 6-chloro group with fluoro or methyl alters steric hindrance, affecting binding to targets like cyclooxygenase-2 (COX-2) .
- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid (via LiOH hydrolysis) increases polarity, altering pharmacokinetic profiles .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?
- Variable-Temperature NMR : Monitors proton shifts between enol (4-hydroxy) and keto tautomers, with coalescence temperatures indicating energy barriers .
- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and sulfone S=O vibrations (1150–1250 cm⁻¹) confirm dominant tautomeric states .
Methodological Insights
Q. How to optimize reaction yields in multistep syntheses?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF increases cyclization yields by 15% compared to DCM .
- In Situ Monitoring : Use TLC (Rf ~0.35 in ethyl acetate/hexane 1:1) to track intermediate formation and minimize side products .
Q. What strategies mitigate degradation during biological assays?
- Serum Stability Tests : Incubate with fetal bovine serum (FBS) to assess esterase-mediated hydrolysis. Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) prolongs half-life .
- Lyophilization : Stabilize the compound in phosphate buffers (pH 6.5) by lyophilizing and storing at -80°C .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported biological activities?
- Source Variability : Purity differences (>95% vs. ~90%) in commercial batches (e.g., TRC-C366630) can skew IC₅₀ values. Validate purity via HPLC before assays .
- Assay Conditions : Varying pH in enzyme inhibition assays (e.g., COX-2 at pH 7.4 vs. 6.8) alters protonation states of the hydroxy group, affecting binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
